An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Nefazodone In Vivo
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Nefazodone In Vivo
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of nefazodone, an antidepressant agent. The information is intended for researchers, scientists, and professionals involved in drug development and is based on a review of clinical and pharmacological studies.
Introduction
Nefazodone is an antidepressant drug, chemically distinct from selective serotonin reuptake inhibitors (SSRIs), tricyclics, tetracyclics, or monoamine oxidase inhibitors (MAOIs).[1] Its mechanism of action involves the inhibition of neuronal uptake of serotonin and norepinephrine, as well as antagonism of serotonin 5-HT2 receptors.[1] Understanding the pharmacokinetic profile of nefazodone and its active metabolites is crucial for its safe and effective therapeutic use.
Absorption and Bioavailability
Following oral administration, nefazodone is rapidly and completely absorbed.[1][2] However, it undergoes extensive first-pass metabolism, resulting in a low and variable absolute bioavailability of approximately 20%.[1][3][4] Peak plasma concentrations (Cmax) are typically reached within 1 to 3 hours after dosing.[2][5]
The presence of food can delay the absorption of nefazodone and decrease its bioavailability by about 20%.[2] While this effect is noted, it is not considered clinically significant, and nefazodone can be administered without regard to meals.[1]
Distribution
Nefazodone is widely distributed throughout the body tissues, including the central nervous system. It has a large volume of distribution, ranging from 0.22 to 0.87 L/kg.[2] Nefazodone is highly bound to plasma proteins, with a binding percentage greater than 99%.[2]
Metabolism
Nefazodone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme through N-dealkylation and aliphatic and aromatic hydroxylation.[1][2][5] Less than 1% of the administered dose is excreted as unchanged drug in the urine.[2]
Three pharmacologically active metabolites of nefazodone have been identified:
-
Hydroxynefazodone (HO-NEF): This is a major active metabolite with a pharmacological profile similar to the parent compound.[2]
-
Triazoledione (DIONE): Another pharmacologically active metabolite.[2]
-
meta-Chlorophenylpiperazine (mCPP): This metabolite shows weak pharmacological activity.[2]
The metabolism of mCPP is primarily mediated by CYP2D6.[2]
Metabolic conversion of nefazodone to its primary active metabolites.
Elimination
The elimination of nefazodone is primarily through metabolism, with approximately 55% of the administered dose excreted in the urine and 20-30% in the feces.[2] Nefazodone has a short mean elimination half-life of 2 to 4 hours.[2] The half-lives of its active metabolites are as follows:
-
Hydroxynefazodone: 1.5 to 4 hours[2]
-
Triazoledione: Approximately 18 hours[2]
-
meta-Chlorophenylpiperazine (mCPP): 4 to 8 hours[6]
Due to its longer half-life, triazoledione is the major metabolite found in circulation during nefazodone treatment, with plasma levels 4 to 10 times higher than that of nefazodone itself.[6] Conversely, hydroxynefazodone levels are about 40% of those of nefazodone at steady state.[2][6]
Pharmacokinetic Parameters
The pharmacokinetics of nefazodone and its active metabolite, hydroxynefazodone, are nonlinear.[1][7] This means that increases in plasma concentrations (Cmax and AUC) are greater than proportional to the increase in dose.[3][7] Steady-state plasma concentrations are typically achieved within 4 to 5 days of initiating therapy.[1][2] The metabolites mCPP and triazoledione appear to exhibit dose-linear pharmacokinetics.[2]
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC₀-∞ (ng·hr/mL) | t½ (hr) |
| 50 mg | 135 | ~2 | 370 | ~1 |
| 100 mg | 445 | ~2 | 1221 | - |
| 200 mg | 1202 | ~2 | 3293 | ~2 |
Data extracted from a study in healthy male volunteers.[7]
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC₀-τ (ng·hr/mL) | t½ (hr) |
| 50 mg | 340 | ~2 | 1080 | ~2 |
| 100 mg | 1436 | ~2 | 4558 | - |
| 200 mg | 5724 | ~2 | 18146 | ~3.7 |
Data extracted from a study in healthy male volunteers receiving the dose twice daily (BID).[7]
| Metabolite | Cmax (ng/mL) | Tmax (hr) | AUC₀-τ (ng·hr/mL) |
| Hydroxynefazodone | ~2290 | ~2 | ~7258 |
| m-Chlorophenylpiperazine | ~572 | >2 | ~1815 |
Approximate values derived from the finding that hydroxynefazodone levels are about 40% and mCPP levels are about 10% of nefazodone levels.[2][7]
Special Populations
-
Hepatic Impairment: In patients with liver cirrhosis, the systemic exposure to nefazodone and hydroxynefazodone after a single dose is approximately doubled compared to healthy individuals.[8] At steady state, this difference reduces to about a 25% increase.[8] Exposure to mCPP is two- to threefold greater in patients with cirrhosis.[8]
-
Renal Impairment: The pharmacokinetics of nefazodone are not significantly altered in patients with renal impairment.[2]
-
Elderly: Plasma concentrations of nefazodone and hydroxynefazodone are increased in the elderly, particularly in females, due to decreased metabolic clearance.[1][2] A lower initial dose is recommended for this population.[2]
Drug Interactions
Nefazodone is a potent inhibitor of CYP3A4, which can lead to significant drug-drug interactions.[1][9] Co-administration with drugs that are substrates of CYP3A4 can result in increased plasma concentrations of those drugs.[1] For example, co-administration with buspirone can lead to marked increases in buspirone plasma concentrations.[3] Nefazodone is a weak inhibitor of CYP2D6 and does not inhibit CYP1A2.[1]
Inhibition of CYP3A4 by nefazodone leading to increased concentrations of co-administered CYP3A4 substrates.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies with specific methodologies. Below are generalized experimental protocols based on the available literature.
-
Study Design: Randomized, single-blind or double-blind, crossover, or parallel-group design.[7][10]
-
Subjects: Healthy adult male and/or female volunteers.[7][10]
-
Dosing Regimen:
-
Blood Sampling:
-
Serial blood samples are collected at predefined time points post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours) to determine the pharmacokinetic profile.[2][11]
-
For multiple-dose studies, trough plasma concentrations (Cmin) are measured just before the morning dose on several consecutive days to confirm the attainment of steady state.[12]
-
-
Analytical Method:
A generalized workflow for an in vivo pharmacokinetic study of nefazodone.
Conclusion
Nefazodone exhibits a complex pharmacokinetic profile characterized by rapid and complete absorption, extensive first-pass metabolism leading to low bioavailability, and nonlinear pharmacokinetics for the parent drug and its primary active metabolite, hydroxynefazodone. Its metabolism is primarily mediated by CYP3A4, and it is a potent inhibitor of this enzyme, which necessitates careful consideration of potential drug-drug interactions. The pharmacokinetic parameters can be influenced by factors such as hepatic function and age. The information and protocols outlined in this guide provide a foundational understanding for researchers and clinicians working with nefazodone.
References
- 1. Clinical pharmacokinetics of nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Nefazodone: Package Insert / Prescribing Information [drugs.com]
- 4. Nefazodone Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 5. psychiatrist.com [psychiatrist.com]
- 6. Nefazodone - Wikipedia [en.wikipedia.org]
- 7. Nonlinear pharmacokinetics of nefazodone after escalating single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single- and multiple-dose pharmacokinetics of nefazodone in patients with hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New antidepressants and the cytochrome P450 system: focus on venlafaxine, nefazodone, and mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, tolerance, and preliminary pharmacokinetics of nefazodone after administration of single and multiple oral doses to healthy adult male volunteers: a double-blind, phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the steady-state pharmacokinetics of nefazodone after administration of 200 mg twice daily or 400 mg once daily in the morning or evening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nefazodone pharmacokinetics: assessment of nonlinearity, intra-subject variability and time to attain steady-state plasma concentrations after dose escalation and de-escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of nefazodone and its metabolites in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
